molecular formula C9H11ClS B2892361 4-Chloro-3-methylphenyl ethyl sulfide CAS No. 1314955-58-2

4-Chloro-3-methylphenyl ethyl sulfide

Cat. No.: B2892361
CAS No.: 1314955-58-2
M. Wt: 186.7
InChI Key: GGCVZPGIDHVEOA-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl ethyl sulfide is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an ethyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylphenol with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetonitrile to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-Chloro-3-methylphenyl ethyl sulfoxide, 4-Chloro-3-methylphenyl ethyl sulfone.

    Reduction: 4-Methyl-3-methylphenyl ethyl sulfide.

    Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl ethyl sulfide involves its interaction with molecular targets such as enzymes and proteins. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The ethyl sulfide group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the ethyl sulfide group.

    3-Methylphenyl ethyl sulfide: Similar structure but lacks the chloro group.

    4-Chlorophenyl ethyl sulfide: Similar structure but lacks the methyl group.

Uniqueness

4-Chloro-3-methylphenyl ethyl sulfide is unique due to the presence of both chloro and methyl groups on the phenyl ring, combined with the ethyl sulfide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-ethylsulfanyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCVZPGIDHVEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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